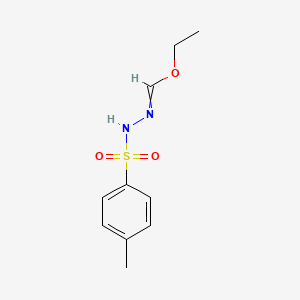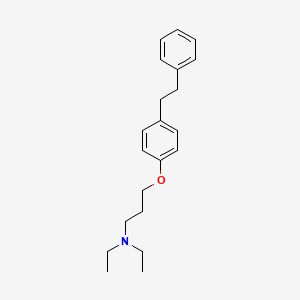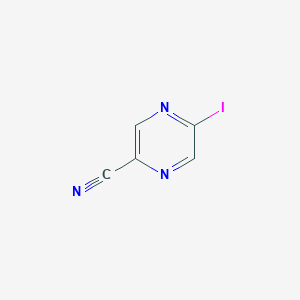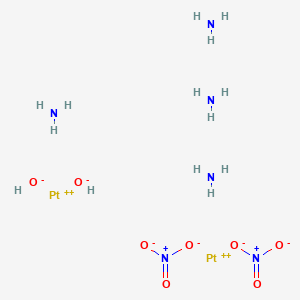
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with ethoxymethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Methoxymethylideneamino)-4-methyl-benzenesulfonamide
- N-(Ethoxymethylideneamino)-4-chloro-benzenesulfonamide
- N-(Ethoxymethylideneamino)-4-nitro-benzenesulfonamide
Uniqueness
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxymethylidene group, in particular, differentiates it from other sulfonamides and influences its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
3898-95-1 |
|---|---|
Fórmula molecular |
C10H14N2O3S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
ethyl N-(4-methylphenyl)sulfonylmethanehydrazonate |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8-11-12-16(13,14)10-6-4-9(2)5-7-10/h4-8,12H,3H2,1-2H3 |
Clave InChI |
DWUPLMPXBKERFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC=NNS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)



![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

